

An In-depth Technical Guide to Dipentyl Ether: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Dipentyl ether*

Cat. No.: *B147394*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **dipentyl ether**. The information is intended to support research, development, and quality control activities involving this aliphatic ether.

Chemical Identity and Structure

Dipentyl ether, also known as n-amyl ether or 1,1'-oxybis-pentane, is a simple dialkyl ether. Its structure consists of two pentyl groups linked by an oxygen atom.

Table 1: Structural and Identification Data for **Dipentyl Ether**

Parameter	Value	Reference
IUPAC Name	1-(pentyloxy)pentane	[1]
Synonyms	n-Amyl ether, Diamyl ether, Pentyl ether	[1]
Molecular Formula	C ₁₀ H ₂₂ O	[2][3]
Molecular Weight	158.28 g/mol	[1][4]
CAS Number	693-65-2	[2][4]
EC Number	211-756-8	[4]
SMILES String	CCCCCOCCCC	[4]
InChI Key	AOPDRZXCEAKHHW-UHFFFAOYSA-N	[4]

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C2 -- C3;
C3 -- C4;
C4 -- C5;
O -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;
}
```

Molecular structure of **dipentyl ether**.

Physicochemical Properties

Dipentyl ether is a colorless liquid with a characteristic ether-like odor. It is less dense than water and is practically insoluble in water, but miscible with many organic solvents.^{[2][3]}

Table 2: Physicochemical Properties of **Dipentyl Ether**

Property	Value	Reference
Appearance	Colorless liquid	[2]
Boiling Point	187-188 °C (lit.)	[2][4]
Melting Point	-69 °C (lit.)	[2][4]
Density	0.785 g/mL at 25 °C (lit.)	[2][4]
Solubility in Water	Insoluble	[2][3]
Solubility in Organic Solvents	Miscible with alcohol and ether	[2]
Vapor Pressure	0.7 hPa at 20 °C	[2]
Vapor Density	5.46 (vs air)	[5]
Refractive Index (n _{20/D})	1.412 (lit.)	[2][4]
Flash Point	57 °C (135 °F) - closed cup	[2][4]
Autoignition Temperature	180 °C	[5]

Reactivity and Stability

Dipentyl ether is a stable compound under normal conditions.[2] It is a flammable liquid and its vapors can form explosive mixtures with air.[1][5] Like other ethers, it can form explosive peroxides upon exposure to air and light.[1] Therefore, it should be stored in a cool, dry, well-ventilated area away from ignition sources and strong oxidizing agents.[2][6] Some commercial preparations contain stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit peroxide formation.[4]

Experimental Protocols

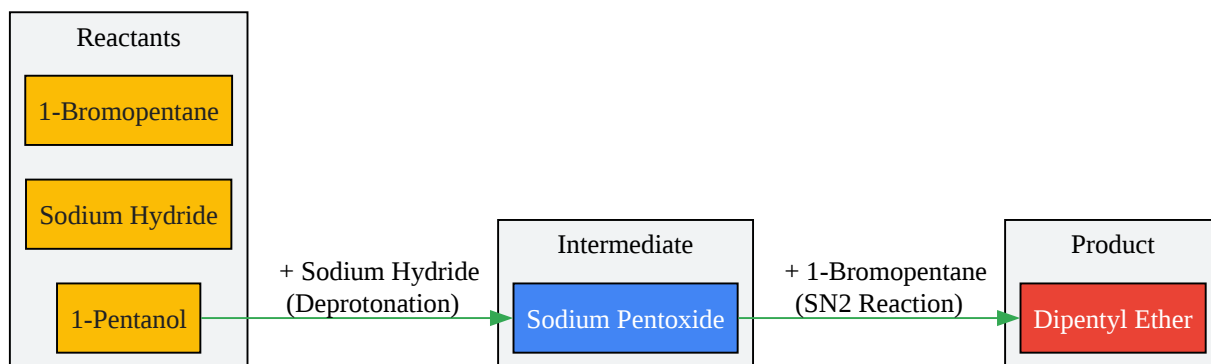
The following sections provide detailed methodologies for the synthesis, purification, and analysis of **dipentyl ether**.

Synthesis of Dipentyl Ether

Two common methods for the synthesis of **dipentyl ether** are the Williamson ether synthesis and the acid-catalyzed dehydration of 1-pentanol.

4.1.1. Williamson Ether Synthesis

This method involves the reaction of sodium pentoxide with a pentyl halide (e.g., 1-bromopentane). The reaction proceeds via an SN₂ mechanism.[7][8]



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Williamson synthesis of **dipentyl ether**.

Experimental Protocol:

- **Apparatus Setup:** Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
- **Formation of Sodium Pentoxide:** In the flask, place sodium hydride (NaH) as a dispersion in mineral oil. Carefully wash the sodium hydride with dry hexane to remove the mineral oil. Add anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent.
- Slowly add a stoichiometric amount of 1-pentanol dropwise from the dropping funnel to the stirred suspension of sodium hydride at 0 °C (ice bath). Hydrogen gas will be evolved.
- After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen ceases, indicating the complete formation of sodium pentoxide.
- **SN2 Reaction:** Cool the resulting sodium pentoxide solution to 0 °C.
- Add a stoichiometric amount of 1-bromopentane dropwise via the dropping funnel to the stirred solution.
- After the addition is complete, heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.
- Transfer the mixture to a separatory funnel. Add water and diethyl ether to extract the product.

- Separate the organic layer and wash it sequentially with water, a dilute acid solution (e.g., 5% HCl) to neutralize any remaining base, a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).
- Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude **dipentyl ether**.

4.1.2. Acid-Catalyzed Dehydration of 1-Pentanol

This method involves heating 1-pentanol in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin.[5]

Experimental Protocol:

- Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a heating mantle, a distillation head, a condenser, and a receiving flask.
- Reaction: In the round-bottom flask, place 1-pentanol and a catalytic amount of concentrated sulfuric acid. Add a few boiling chips.
- Heat the mixture to a temperature that allows for the distillation of the product and water, while minimizing the distillation of unreacted 1-pentanol. The reaction is typically carried out at temperatures between 130-180 °C.[9]
- The water formed during the reaction can be removed azeotropically to drive the equilibrium towards the product.
- Workup: Collect the distillate, which will contain **dipentyl ether**, water, and some unreacted 1-pentanol.
- Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water.
- Dry the organic layer over anhydrous calcium chloride or another suitable drying agent.
- Filter to remove the drying agent. The crude product can then be purified by fractional distillation.

Purification of Dipentyl Ether

The primary method for purifying **dipentyl ether** is fractional distillation. It is also crucial to test for and remove any peroxides that may have formed.

4.2.1. Peroxide Test and Removal

Protocol:

- Peroxide Test: To a small sample of the ether, add an equal volume of 2% potassium iodide solution and a drop of dilute hydrochloric acid. A yellow to brown color indicates the presence of peroxides.

- Peroxide Removal: If peroxides are present, they can be removed by shaking the ether with a freshly prepared solution of iron(II) sulfate.[3]

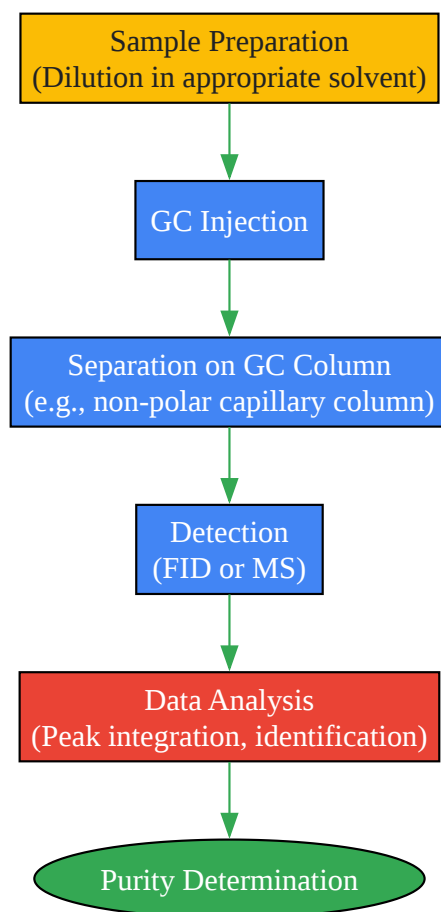
4.2.2. Fractional Distillation

Protocol:

- Apparatus Setup: Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
- Distillation: Place the crude, dry **dipentyl ether** in the distillation flask with a few boiling chips.
- Heat the flask gently. The vapor will rise through the fractionating column.
- Collect the fraction that distills at the boiling point of **dipentyl ether** (187-188 °C at atmospheric pressure).[2][4]
Discard any initial lower-boiling fractions and any higher-boiling residue.

Analysis of Dipentyl Ether

Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing the purity of **dipentyl ether**.



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Workflow for GC analysis of **dipentyl ether**.

Experimental Protocol (General GC Method):

- Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating aliphatic ethers.
- Carrier Gas: Helium or nitrogen at a constant flow rate.
- Injector Temperature: Typically set around 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50-70 °C, hold for 1-2 minutes.
 - Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 200-220 °C.
 - Final hold: Hold at the final temperature for 2-5 minutes.
- Detector Temperature (FID): Typically set around 250-300 °C.
- Data Acquisition (MS): Scan a mass range of m/z 35-300.
- Sample Preparation: Dilute the **dipentyl ether** sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
- Analysis: The purity is determined by the area percentage of the **dipentyl ether** peak in the chromatogram. The identity can be confirmed by comparing the retention time with a standard and, if using MS, by comparing the mass spectrum with a reference spectrum.

Safety Information

Dipentyl ether is a flammable liquid and vapor.[6] It may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[6] It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6] As it can form explosive peroxides, it should be tested for their presence before heating or distillation.

This guide provides a foundational understanding of **dipentyl ether** for scientific and developmental applications. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

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